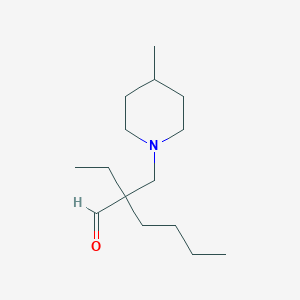
(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2375268-20-3 . It has a molecular weight of 281.54 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2.ClH/c1-5-7(9)2-6(4-10)3-8(5)11(12)13;/h2-3H,4,10H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 281.54 .Scientific Research Applications
Photoassisted Fenton Reaction
The study "Complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction" by Pignatello and Sun (1995) illustrates the effectiveness of the Fenton reaction, enhanced by UV light, in decomposing organic pollutants in water, leading to the complete mineralization of complex organic compounds. This research highlights a potential application area for similar compounds in environmental chemistry, specifically in the degradation of persistent organic pollutants through advanced oxidation processes (Pignatello & Sun, 1995).
Synthetic Methodologies
Clarke et al. (1973) discuss electrophilic substitution reactions on benzo[b]thiophen derivatives, which are crucial for synthesizing various organic compounds with potential applications in medicinal chemistry and materials science. Their work provides insight into the methodologies for introducing functional groups into aromatic systems, which is relevant for synthesizing a wide range of compounds, including those similar to "(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride" (Clarke, Scrowston, & Sutton, 1973).
Antioxidant Properties
The investigation of antioxidant properties of bromophenol derivatives by Çetinkaya et al. (2012) in "Synthesis and Antioxidant Properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and Its Derivatives" showcases the biological relevance of brominated and nitro-substituted compounds. These compounds exhibit significant antioxidant activity, suggesting their potential application in pharmaceuticals and nutraceuticals for combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Nematicidal Activity
Kumari, Singh, and Walia (2014) explored the synthesis and bioevaluation of various substituted phenyl compounds against root-knot nematode, highlighting the application of such chemical frameworks in developing new agrochemicals for pest management (Kumari, Singh, & Walia, 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
(3-bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-5-7(9)2-6(4-10)3-8(5)11(12)13;/h2-3H,4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGALKNUUXSQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2587057.png)
![N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2587058.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)
![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)
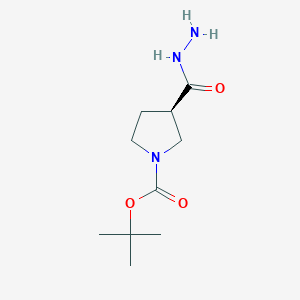
![4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2587063.png)
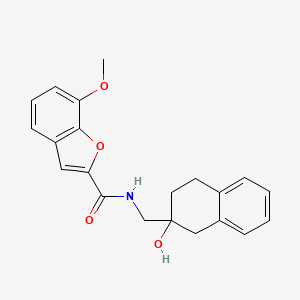
![Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2587067.png)
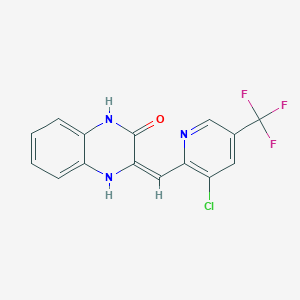
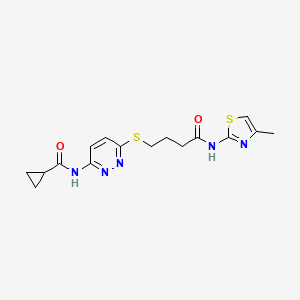
![3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid](/img/structure/B2587074.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)
